1-Oxa-9-azaspiro[5.5]undecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-9-azaspiro[5.5]undecan-5-one is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxa-9-azaspiro[5.5]undecan-5-one can be synthesized using various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The Prins cyclization reaction is favored due to its efficiency and ability to introduce substituents, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Oxa-9-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition leads to the accumulation of toxic intermediates within the bacterial cell, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
- 1-Oxa-8-azaspiro[5.5]undecane
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Uniqueness: 1-Oxa-9-azaspiro[5.5]undecan-5-one stands out due to its high activity against Mycobacterium tuberculosis and its potential as a drug-like molecule. Its unique spirocyclic structure provides a combination of flexibility and limited degrees of freedom, making it a privileged scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H15NO2 |
---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-oxa-9-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C9H15NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h10H,1-7H2 |
InChI-Schlüssel |
PSLSWKZUUIEQCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(CCNCC2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.